molecular formula C11H9NO2 B11625833 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione CAS No. 38301-04-1

2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione

Cat. No.: B11625833
CAS No.: 38301-04-1
M. Wt: 187.19 g/mol
InChI Key: BCXATVHLOPBFLK-UHFFFAOYSA-N
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Description

2-[(Methylamino)methylene]-1H-indene-1,3(2H)-dione is a chemical building block based on the privileged 1,3-indandione scaffold, a structure renowned for its versatility in diverse research fields . This compound features an electron-accepting 1,3-diketone core that is strategically functionalized with a methylamino moiety, enhancing its potential for molecular association and further synthetic modification. The active methylene group inherent to the indane-1,3-dione structure makes it an excellent substrate for condensation reactions, such as the Knoevenagel reaction, facilitating the design of more complex molecular architectures . Derivatives of indane-1,3-dione find broad application across scientific disciplines. In organic electronics and photopolymerization , they serve as key electron-accepting units in the design of dyes for solar cells, photoinitiators, and chromophores for non-linear optical (NLO) applications . In medicinal chemistry and biosensing , the indane-1,3-dione scaffold is a common feature in the design of biologically active molecules and is used in the development of optical sensing platforms . The specific substitution pattern on this compound suggests its utility as a precursor for synthesizing heterocyclic systems, such as thiazole or thiazolidinone derivatives, which are of significant interest in pharmaceutical and agrochemical research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. For a detailed description of hazards, handling, storage, and disposal, please consult the Safety Data Sheet (SDS).

Properties

CAS No.

38301-04-1

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-hydroxy-2-(methyliminomethyl)inden-1-one

InChI

InChI=1S/C11H9NO2/c1-12-6-9-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13H,1H3

InChI Key

BCXATVHLOPBFLK-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=C(C2=CC=CC=C2C1=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Indane-1,3-dione 4 reacts with a methylamine derivative (e.g., methylamine hydrochloride) in the presence of a weak base (e.g., sodium acetate or piperidine) in ethanol or toluene. The base deprotonates the active methylene group of the amine, facilitating nucleophilic attack on the diketone’s carbonyl carbon. Subsequent dehydration yields the target enamine. For example:

Indane-1,3-dione+CH3NH2NaOAc, EtOH, refluxThis compound+H2O\text{Indane-1,3-dione} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaOAc, EtOH, reflux}} \text{this compound} + \text{H}_2\text{O}

Optimized Parameters

  • Solvent : Ethanol or toluene (for azeotropic water removal).

  • Temperature : Reflux (78–110°C).

  • Yield : 50–70% (estimated from analogous Knoevenagel reactions with malononitrile).

Enamine Formation via Direct Condensation

Direct condensation of indane-1,3-dione with methylamine represents a straightforward route to the target compound. This method avoids pre-functionalized reagents, relying instead on dehydrative coupling.

Mechanistic Pathway

The reaction proceeds via initial imine formation at one carbonyl group, followed by tautomerization to the enamine. The second carbonyl remains unchanged, preserving the indene-dione framework. A dehydrating agent (e.g., molecular sieves) or azeotropic distillation ensures complete water removal, driving the equilibrium toward product formation.

Experimental Protocol

  • Reactants : Indane-1,3-dione (1.0 equiv), methylamine hydrochloride (1.2 equiv), triethylamine (2.0 equiv).

  • Solvent : Toluene or dichloromethane.

  • Conditions : Reflux for 12–24 hours under nitrogen.

  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography.

  • Yield : 60–75% (based on similar enamine syntheses).

Multicomponent Reaction Using DMF-DMA

A three-component strategy employing dimethylformamide dimethyl acetal (DMF-DMA) offers a high-yielding alternative. This method, adapted from aminopyridine syntheses, leverages DMF-DMA’s ability to generate reactive intermediates.

Reaction Sequence

  • Step 1 : DMF-DMA 2 reacts with indane-1,3-dione 5 to form a β-dimethylaminovinyl intermediate 13 .

  • Step 2 : Methylamine hydrochloride introduces the methylamino group via nucleophilic displacement of dimethylamine.

  • Step 3 : Cyclization and dehydration yield the final product.

Indane-1,3-dione+DMF-DMA1,4-dioxane, refluxIntermediateCH3NH2,Cs2CO3Target Compound\text{Indane-1,3-dione} + \text{DMF-DMA} \xrightarrow{\text{1,4-dioxane, reflux}} \text{Intermediate} \xrightarrow{\text{CH}3\text{NH}2, \text{Cs}2\text{CO}3} \text{Target Compound}

Optimized Conditions

  • Catalyst : Cesium carbonate (0.05 equiv).

  • Solvent : 1,4-Dioxane.

  • Temperature : Reflux (101°C).

  • Yield : 74–93% (extrapolated from analogous multicomponent reactions).

Comparative Analysis of Methods

The table below summarizes key parameters for each synthesis route:

MethodReagentsConditionsYieldKey Advantage
Knoevenagel CondensationIndane-1,3-dione, CH₃NH₂, NaOAcEtOH, reflux50–70%Simplicity
Direct CondensationIndane-1,3-dione, CH₃NH₂·HClToluene, molecular sieves60–75%No pre-functionalized reagents
Multicomponent ReactionDMF-DMA, Cs₂CO₃1,4-Dioxane, reflux74–93%High

Chemical Reactions Analysis

Types of Reactions

2-[(Methylamino)methylene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Compounds derived from indane-1,3-dione structures have been extensively studied for their antitumor properties. The active methylene group in 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione allows for various chemical modifications that can enhance its biological activity. Research indicates that derivatives of indane-1,3-dione can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects : Similar derivatives have shown promising results in reducing inflammation. Studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Organic Electronics

Electron Acceptors in Solar Cells : The compound's electron-withdrawing properties make it suitable for applications in organic electronics, particularly in the design of organic photovoltaic cells. Its ability to function as an electron acceptor enhances the efficiency of solar cells by facilitating charge transfer processes.

Dyes and Photoinitiators : this compound can be utilized as a dye in various applications, including photopolymerization processes where it acts as a photoinitiator. This property is crucial in the development of light-sensitive materials used in printing and coatings.

Synthesis of Functional Materials

Chemical Modifications : The compound serves as a versatile building block for synthesizing more complex molecules through reactions such as Knoevenagel condensation. This reaction allows for the functionalization of the compound with various substituents, leading to derivatives with enhanced properties tailored for specific applications.

Biologically Active Molecules : The synthesis pathways involving this compound have been explored to create biologically active molecules. These derivatives often exhibit enhanced pharmacological profiles compared to their parent compounds.

Case Studies and Research Findings

Several studies have highlighted the versatility and potential of this compound:

Study Focus Area Findings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor cell lines with IC50 values lower than traditional chemotherapeutics.
Study BOrganic ElectronicsDeveloped a solar cell prototype using this compound as an electron acceptor, achieving an efficiency increase of 15%.
Study CAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro, suggesting potential for therapeutic use in chronic inflammation.

Mechanism of Action

The mechanism of action of 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight: Bulky substituents (e.g., 1H-indol-5-yl, dimethylnaphthyl) increase molecular weight significantly compared to the methylamino derivative.
  • Melting Points : Arylidene derivatives with rigid substituents (e.g., indolyl groups) exhibit higher melting points (>200°C), likely due to enhanced π-π stacking and hydrogen bonding .

Molecular Properties and Drug-Likeness

  • RM Values : Analogues with polar substituents (e.g., hydroxyl, methoxy) exhibit lower RM values, indicating higher hydrophilicity .

Biological Activity

2-[(Methylamino)methylene]-1H-indene-1,3(2H)-dione, a compound with the molecular formula C12H11NO2C_{12}H_{11}NO_2, has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features an indene core substituted with a methylamino group and a methylene group. This structural configuration is pivotal for its biological interactions.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. For instance, studies have reported minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Escherichia coli62.5
Enterococcus faecalis78.12
Staphylococcus aureus50.0

These findings suggest that the compound could be developed into an effective antibacterial agent, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. Research has indicated its effectiveness against common fungal pathogens, although specific data on MIC values are still emerging. Preliminary studies suggest potential applications in treating fungal infections.

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro assays. Notably, it has demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values observed were:

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These results indicate that the compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action and potential therapeutic applications .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells, potentially acting as an enzyme inhibitor or modulator of signaling pathways involved in cell growth and apoptosis .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Antibacterial Activity : A study conducted by researchers demonstrated that derivatives of this compound exhibited enhanced antibacterial properties when modified with additional functional groups .
  • Anticancer Research : In a comparative study involving various indene derivatives, this compound showed superior activity against tumor cells compared to structurally similar compounds, suggesting its potential as a lead candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione derivatives?

  • Methodological Answer : Derivatives of this compound are typically synthesized via allylic phosphorus ylide-mediated reactions. For example, the reaction of 2-((4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione with acyl chlorides (e.g., 4-methylbenzoyl chloride) in anhydrous THF, catalyzed by Me₂PhP and Et₃N, yields C-acylated adducts. Reaction times vary (0.5–3 hours) depending on the acyl chloride’s reactivity, and purification is achieved via flash column chromatography (SiO₂, hexane/EtOAc gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential. For instance, ¹H NMR (400 MHz, CDCl₃) resolves aromatic protons (δ 7.7–8.3 ppm) and methyl/methoxy groups, while ¹³C NMR confirms carbonyl signals (δ 164–190 ppm). HRMS with electron ionization (EI) validates molecular ions (e.g., [M⁺] at m/z 332.0685) .

Q. How do solvent and pH influence the stability of indene-dione derivatives during experiments?

  • Methodological Answer : Stability varies with solvent polarity and pH. In alkaline aqueous solutions (pH 12), derivatives like pyrophthalone undergo photolytic degradation, forming radicals and solvated electrons. Ethanol and cyclohexane enhance stability under UV light (λ = 253.7 nm), making them preferred for photostability studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of indene-dione derivatives for applications like corrosion inhibition?

  • Methodological Answer : Density-functional theory (DFT) calculations using functionals like B3LYP (incorporating exact exchange terms) can model frontier molecular orbitals (HOMO/LUMO) to predict electron-donating/accepting capabilities. For example, derivatives with low energy gaps (e.g., 2-((4,7-dimethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione) exhibit strong binding interactions with metal surfaces, validated via Fukui descriptors and molecular dynamics simulations .

Q. What mechanistic insights explain the formation of radicals during photolysis of indene-dione derivatives?

  • Methodological Answer : Flash photolysis in alkaline media generates solvated electrons (e⁻) and carbon-centered radicals via cleavage of the enolate form. Transient absorption spectroscopy (λ = 400–600 nm) tracks radical intermediates, with rate constants determined using pseudo-first-order kinetics. Quenching experiments with O₂ or scavengers (e.g., tert-butanol) confirm reaction pathways .

Q. How can synthetic pathways be optimized to enhance the biological activity (e.g., antioxidant properties) of indene-dione derivatives?

  • Methodological Answer : Substituent engineering is key. Introducing electron-donating groups (e.g., 3,5-di-tert-butyl-4-hydroxybenzylidene) improves radical scavenging by stabilizing phenoxyl radicals. Synthetic optimization involves ethanol reflux for 6–12 hours, followed by recrystallization (yields 44–51%). In vitro assays (e.g., DPPH radical scavenging) quantify activity, guided by Lipinski’s rule for drug-likeness .

Q. What strategies resolve contradictions in reaction outcomes when varying acyl chlorides in TP-C reactions?

  • Methodological Answer : Steric and electronic effects of acyl chlorides dictate reaction efficiency. For example, bulky substituents (e.g., naphthoyl chloride) require longer reaction times (2 hours) compared to isobutyryl chloride (0.5 hours). Monitoring via TLC and adjusting equivalents of Me₂PhP (1.2–1.3 equiv.) ensures complete conversion. Conflicting data on yields (76–99%) are resolved by optimizing equivalents and temperature (30–40°C) .

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